
5-nitro-6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione: is a heterocyclic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a nitro group at the 5th position, a methyl group at the 6th position, and a propyl group at the 1st position of the pyrimidine ring The pyrimidine ring itself is a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione can be achieved through several synthetic routes. One common method involves the nitration of 6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione. This reaction typically requires the use of a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5th position.
Another synthetic route involves the condensation of appropriate precursors, such as 1-propyl-2,4(1H,3H)-pyrimidindione and a nitrating agent, followed by methylation at the 6th position. This method may require the use of methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and methylation processes. These processes are typically carried out in batch or continuous reactors, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: 5-nitro-6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione can undergo oxidation reactions, particularly at the methyl and propyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group at the 5th position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide, ethyl bromide).
Major Products Formed
Oxidation: Oxidized derivatives of the methyl and propyl groups.
Reduction: 5-amino-6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione.
Substitution: Substituted derivatives at the nitrogen-adjacent positions.
科学的研究の応用
Chemistry: 5-nitro-6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has potential applications in the study of enzyme inhibition and receptor binding. Its structural similarity to nucleotides makes it a useful tool in biochemical research.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may have antimicrobial, antiviral, or anticancer properties, although further studies are needed to confirm these effects.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 5-nitro-6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components and disrupt normal cellular processes.
類似化合物との比較
5-nitro-6-methyl-1-ethyl-2,4(1H,3H)-pyrimidindione: Similar structure with an ethyl group instead of a propyl group.
5-nitro-6-methyl-1-butyl-2,4(1H,3H)-pyrimidindione: Similar structure with a butyl group instead of a propyl group.
5-nitro-6-methyl-1-isopropyl-2,4(1H,3H)-pyrimidindione: Similar structure with an isopropyl group instead of a propyl group.
Uniqueness:
The uniqueness of 5-nitro-6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the propyl group at the 1st position may affect its solubility, stability, and biological activity compared to similar compounds with different alkyl groups.
特性
CAS番号 |
398479-82-8 |
|---|---|
分子式 |
C8H11N3O4 |
分子量 |
213.19 g/mol |
IUPAC名 |
6-methyl-5-nitro-1-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O4/c1-3-4-10-5(2)6(11(14)15)7(12)9-8(10)13/h3-4H2,1-2H3,(H,9,12,13) |
InChIキー |
OQAMJFLAERXUSU-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=C(C(=O)NC1=O)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate](/img/structure/B14239532.png)
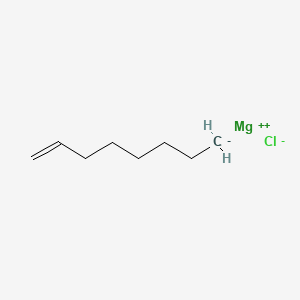
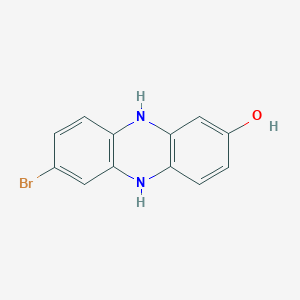
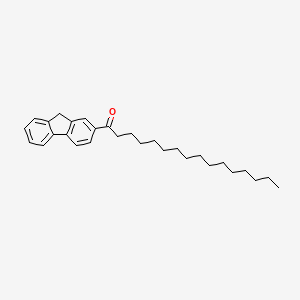

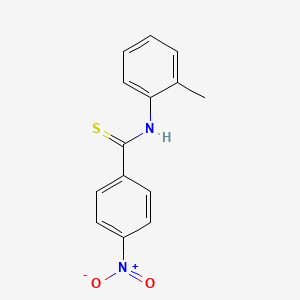
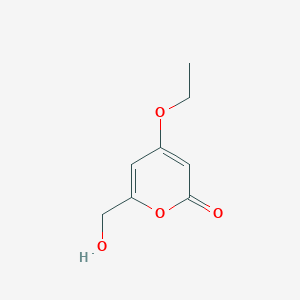
![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)
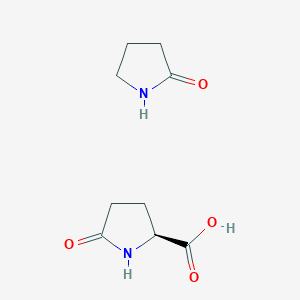
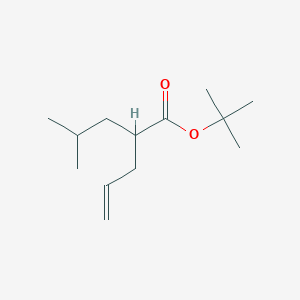
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
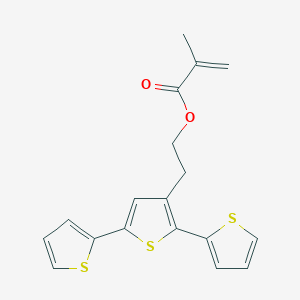
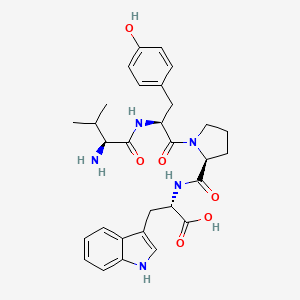
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)
